3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine
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Overview
Description
“3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” is a chemical compound with the molecular formula C10H14N6 . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives have been proven to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem .Scientific Research Applications
Synthesis and Derivative Development
- Regioselective Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : Majumdar, Biswas, and Mukhopadhyay (2005) reported the regioselective synthesis of biologically important pyrrolo[2,3-d]pyrimidine derivatives with significant yields, demonstrating the compound's utility in creating biologically relevant molecules (Majumdar, Biswas, & Mukhopadhyay, 2005).
Biological Evaluation and Activity
Antimicrobial and Antioxidant Activities : Bhoi et al. (2016) focused on the synthesis and biological evaluation of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, showcasing the potential antimicrobial and antioxidant applications of derivatives related to 3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine (Bhoi, Borad, Pithawala, & Patel, 2016).
Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives synthesized from compounds related to this compound demonstrated anticancer and anti-5-lipoxygenase activities, suggesting the compound's utility in developing therapeutics (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Advanced Material Development
- Sky-Blue-Emitting Ir(III) Phosphors : Chang et al. (2013) utilized derivatives of pyridyl pyrimidine, akin to this compound, for the synthesis of new heteroleptic Ir(III) complexes. These complexes exhibited sky-blue emission, highlighting their potential application in OLEDs and white-emitting devices (Chang, Wu, Chiu, Liang, Tsai, Liao, Chi, Hsieh, Kuo, Lee, Pan, Chou, Lin, & Tseng, 2013).
Mechanistic Insights and Molecular Modeling
- A2A Adenosine Receptor Agonists : The discovery of 7-(Prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines, related to this compound, as non-nucleoside partial agonists for the A2A adenosine receptor was based on predictions from molecular modeling. This research illustrates the potential of these compounds in drug discovery targeting adenosine receptors (Bharate, Singh, Kachler, Oliveira, Kumar, Bharate, Vishwakarma, Klotz, Gutierrez de Teran, 2016).
Mechanism of Action
Target of Action
The primary targets of 3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .
Mode of Action
This compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ activity, which can affect various cellular processes .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to the accumulation of misfolded proteins, triggering cellular stress responses . The NF-kB pathway plays a key role in regulating the immune response to infection .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Properties
IUPAC Name |
3-ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-2-16-10-8(13-14-16)9(11-7-12-10)15-5-3-4-6-15/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNDRXPNXRDBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCCC3)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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